5-(3,4-Dimethoxyphenyl)-9-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Description
4-[5-(3,4-DIMETHOXYPHENYL)-9-METHOXY-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-2-YL]PHENYL METHYL ETHER is a complex organic compound with a unique structure that includes multiple methoxy groups and a pyrazolo[1,5-c][1,3]benzoxazin core
Properties
Molecular Formula |
C26H26N2O5 |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
5-(3,4-dimethoxyphenyl)-9-methoxy-2-(4-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C26H26N2O5/c1-29-18-8-5-16(6-9-18)21-15-22-20-14-19(30-2)10-12-23(20)33-26(28(22)27-21)17-7-11-24(31-3)25(13-17)32-4/h5-14,22,26H,15H2,1-4H3 |
InChI Key |
BKUWZPLPHFMTCP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)OC)OC3C5=CC(=C(C=C5)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(3,4-DIMETHOXYPHENYL)-9-METHOXY-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-2-YL]PHENYL METHYL ETHER typically involves multiple steps, starting from readily available precursors. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This can include the selection of appropriate solvents, temperatures, and reaction times, as well as the use of advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-[5-(3,4-DIMETHOXYPHENYL)-9-METHOXY-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-2-YL]PHENYL METHYL ETHER can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[5-(3,4-DIMETHOXYPHENYL)-9-METHOXY-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-2-YL]PHENYL METHYL ETHER has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[5-(3,4-DIMETHOXYPHENYL)-9-METHOXY-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-2-YL]PHENYL METHYL ETHER involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of the major human neurotransmitter dopamine, with methoxy groups replacing hydroxy groups.
3,4-Dimethoxybenzaldehyde: A precursor in the synthesis of various organic compounds.
3,4-Dimethoxyphenylacetonitrile: Used in the synthesis of other complex molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
